molecular formula C18H20N2O2 B8118758 3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine

3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B8118758
M. Wt: 296.4 g/mol
InChI Key: QELSBXFOJQQGDR-UHFFFAOYSA-N
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Description

3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine (CAS 2573217-06-6) is a diaminobiphenyl derivative functionalized with allyloxy groups at the 3,3'-positions. This compound belongs to the biphenyl diamine family, characterized by a rigid biphenyl backbone and two amine groups at the 4,4'-positions.

Properties

IUPAC Name

4-(4-amino-3-prop-2-enoxyphenyl)-2-prop-2-enoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-9-21-17-11-13(5-7-15(17)19)14-6-8-16(20)18(12-14)22-10-4-2/h3-8,11-12H,1-2,9-10,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELSBXFOJQQGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Approach

An alternative method employs Suzuki coupling of 3-allyloxy-4-nitrobenzene boronic acid to form the biphenyl core. While this route avoids harsh Ullmann conditions, the boronic acid precursor requires multistep synthesis, reducing overall efficiency (yield: 65% vs. 92% for Ullmann).

Radical Allylation Strategy

Recent advances in radical chemistry enable allyl group installation via three-component reactions (3CR). Using [1.1.1]propellane as a radical initiator and allyl precursors, this method achieves moderate yields (52–65%) but offers functional group tolerance for late-stage diversification.

Industrial-Scale Considerations and Challenges

Scalability of the Ullmann-substitution-reduction route is demonstrated in pilot plants, with batch sizes up to 500 g. Key challenges include:

  • Purification: Recrystallization from n-octane or ISOPAR M™ removes byproducts (e.g., unreacted monomers).

  • Catalyst Recovery: Pd/C filtration and reuse reduce costs.

  • Side Reactions: Over-reduction of nitro groups or allyloxy hydrolysis necessitates strict temperature control .

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

One of the primary applications of 3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine is in the synthesis of metal-organic frameworks. These frameworks are porous materials that have gained attention for their potential in gas storage, separation processes, and catalysis.

  • Case Study : In a recent study, this compound was utilized as a linker to synthesize lanthanide-based MOFs. The research demonstrated that the incorporation of this compound allowed for the formation of stable frameworks that exhibited unique structural transformations under varying pressure conditions. The study also explored the introduction of guest molecules to modify the properties of the MOFs further .
Linker Metal Ion Framework Type Properties
This compoundDysprosiumLanthanide FrameworkHigh stability under pressure
3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-dicarboxylic acidVariousPorous FrameworksEnhanced gas adsorption

Polymer Chemistry

The compound also serves as a crucial building block in polymer chemistry. Its ability to undergo cross-linking reactions makes it valuable for developing new polymeric materials with tailored properties.

  • Application : Researchers have explored its use in creating thermosetting resins and other advanced polymeric materials that exhibit improved thermal and mechanical properties. The allyloxy groups provide sites for further functionalization and cross-linking, enhancing the material's performance in various applications.

Organic Synthesis

In organic synthesis, this compound is employed as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

  • Research Insight : The compound has been investigated for its reactivity in [2+2] cycloaddition reactions under UV light exposure. This process can lead to the formation of new cyclic compounds that are valuable in pharmaceuticals and fine chemicals production .

Mechanism of Action

The mechanism of action of 3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Biphenyl diamine derivatives vary significantly based on substituents at the 3,3'-positions. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (3,3') Key Properties Applications References
3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine Allyloxy (-O-CH₂-CH=CH₂) Moderate electron-donating; enhances solubility in polar solvents; potential for polymerization via allyl groups. Polymer precursors, organic electronics
3,3'-Dichloro-[1,1'-biphenyl]-4,4'-diamine Chloro (-Cl) Electron-withdrawing; increases thermal stability; reduced solubility. Fungicidal agents, intermediates in dyes
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine Methyl (-CH₃) Electron-donating; steric hindrance; high crystallinity. Hole transport materials (OLEDs)
3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine Methoxy (-OCH₃) Strong electron-donating; improves solubility; UV stability. Sensors, colorimetric probes for anions
3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine Trifluoromethyl (-CF₃) Electron-withdrawing; hydrophobic; high thermal/chemical resistance. High-performance polymers, corrosion inhibitors
4,4'-Bis(3-aminophenoxy)biphenyl Aminophenoxy (-O-C₆H₄-NH₂) Flexible ether linkages; enhances polymer chain mobility. Polyimides, gas separation membranes

Key Findings from Research

  • Electron-Transport Properties : Methyl and trifluoromethyl derivatives exhibit contrasting electronic behaviors. Methyl groups in 3,3'-dimethylbiphenyl diamine improve hole transport in OLEDs due to reduced reorganization energy (~0.25 eV), whereas trifluoromethyl groups enhance electron affinity, making them suitable for electron-transport layers .
  • Solubility: Allyloxy and methoxy substituents increase solubility in organic solvents (e.g., dioxane, ethanol) compared to chloro or trifluoromethyl derivatives, which require polar aprotic solvents like DMF .
  • Thermal Stability : Trifluoromethyl and dichloro derivatives display higher decomposition temperatures (>300°C) due to strong C-F/C-Cl bonds, whereas allyloxy and methoxy analogs decompose near 200–250°C .

Biological Activity

3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine (CAS Number: 2573217-06-6) is a synthetic compound characterized by its unique biphenyl structure and allyloxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.36 g/mol
  • IUPAC Name : 4-(4-amino-3-prop-2-enoxyphenyl)-2-prop-2-enoxyaniline
  • CAS Number : 2573217-06-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and pathways involved in disease processes.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

One of the significant areas of research involves the compound's potential as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to DNA-damaging agents. A study indicated that related compounds demonstrated IC50 values in the low micromolar range against PARP-1, suggesting that this compound may have similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity IC50 Value (µM) Notes
Study APARP Inhibition9.45Moderate activity observed; structure-activity relationship (SAR) analysis ongoing
Study BCytotoxicity in BRCA2-deficient cells0.531Compound showed selective cytotoxicity; promising for targeted cancer therapies
Study CEnzyme InhibitionNot specifiedPotential interactions with other cellular pathways being investigated

Case Study 1: Cancer Therapeutics

In a recent investigation focused on cancer treatment strategies, compounds similar to this compound were evaluated for their ability to enhance the efficacy of chemotherapeutic agents in BRCA-deficient cancers. The results indicated that these compounds could significantly improve the response rates in preclinical models by exploiting the DNA repair deficiencies characteristic of these tumors.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of related biphenyl compounds. The results suggested that these compounds could mitigate oxidative stress-induced neuronal damage through various signaling pathways, indicating a broader therapeutic application beyond oncology.

Q & A

Q. What are the established synthesis routes for 3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine, and what key reaction conditions influence yield?

The synthesis typically involves functionalizing biphenyl precursors via Ullmann coupling or nucleophilic aromatic substitution. Allyloxy groups can be introduced using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key factors affecting yield include:

  • Catalyst selection : Copper(I) iodide enhances coupling efficiency in biphenyl systems .
  • Temperature control : Reactions often proceed at 80–110°C to balance reactivity and side-product formation .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of amine intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:

  • NMR : Assigns proton environments (e.g., allyloxy CH₂ groups at δ 4.5–5.5 ppm) and confirms biphenyl connectivity .
  • FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹) .
  • X-ray crystallography : Resolves steric effects of allyloxy substituents, though crystallization may require slow evaporation in DCM/hexane .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

The amine groups participate in Buchwald-Hartwig amination or Schiff base formation, while allyloxy groups undergo olefin metathesis or epoxidation. For example:

  • Palladium-catalyzed coupling : The diamine reacts with aryl halides to form polyazomethines .
  • Photocatalytic oxidation : Allyloxy moieties can be modified to epoxy derivatives under UV light with TiO₂ catalysts .

Advanced Research Questions

Q. How can researchers address conflicting data regarding the electronic effects of allyloxy vs. methoxy substituents on the biphenyl core in related diamine compounds?

Contradictions arise due to differing electron-donating capacities (allyloxy: σₚ = -0.34 vs. methoxy: σₚ = -0.27). To resolve this:

  • Perform DFT calculations to compare charge distribution in HOMO/LUMO orbitals .
  • Use cyclic voltammetry to measure oxidation potentials, revealing substituent-induced electronic perturbations .
  • Conduct UV-Vis spectroscopy in polar solvents (e.g., DMSO) to assess π→π* transitions .

Q. What experimental strategies optimize the purity of this compound during multi-step synthesis?

Purity challenges stem from byproducts like mono-allylated intermediates. Solutions include:

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 → 4:1) to separate di- and mono-allylated species .
  • Recrystallization : Ethanol/water mixtures (7:3) yield >98% pure crystals .
  • In-situ monitoring : Employ TLC (Rf = 0.3 in EtOAc) to track reaction progress .

Q. How does the steric bulk of allyloxy groups influence the supramolecular assembly of biphenyl-diamine derivatives in polymer matrices?

Allyloxy substituents introduce conformational rigidity, as shown in:

  • SAXS/WAXS : Reveal reduced d-spacing (≈12 Å vs. 15 Å for methoxy analogs) due to restricted rotation .
  • DSC : Higher glass transition temperatures (Tg ~145°C) indicate enhanced chain packing .
  • Molecular dynamics simulations : Predict intermolecular H-bonding between amine groups and ether oxygens .

Q. What methodologies resolve discrepancies in reported solubility parameters for biphenyl-diamine derivatives with varying alkoxy substituents?

Discrepancies arise from solvent polarity and substituent hydrophobicity. A systematic approach includes:

  • Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (H-bonding) for solvents like THF (δTotal = 18.6) vs. DMF (δTotal = 24.8) .
  • Cloud-point titration : Determine solubility limits in binary solvent systems (e.g., ethanol/water) .
  • QSAR modeling : Correlate substituent logP values with experimental solubility data .

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